molecular formula C6H12ClNO3 B7761639 (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride

(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride

Cat. No.: B7761639
M. Wt: 181.62 g/mol
InChI Key: KLGSHNXEUZOKHH-JBUOLDKXSA-N
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Description

(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring with a hydroxy group and a methoxycarbonyl group. The chloride ion is associated with the pyrrolidin-1-ium cation, making it a salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2s,4r)-4-hydroxyproline.

    Esterification: The hydroxy group is esterified using methoxycarbonyl chloride in the presence of a base like triethylamine.

    Formation of Pyrrolidin-1-ium Salt: The resulting ester is then treated with hydrochloric acid to form the pyrrolidin-1-ium chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and salt formation processes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloride ion can be substituted with other nucleophiles like bromide or iodide under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium bromide or sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of (2s,4r)-4-oxo-2-(methoxycarbonyl)pyrrolidin-1-ium chloride.

    Reduction: Formation of (2s,4r)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-ium chloride.

    Substitution: Formation of (2s,4r)-4-hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium bromide or iodide.

Scientific Research Applications

(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The chloride ion helps in stabilizing the ionic form of the compound, enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidine
  • (2s,4r)-4-Hydroxy-2-(ethoxycarbonyl)pyrrolidin-1-ium chloride
  • (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium bromide

Uniqueness

(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride is unique due to its specific chiral configuration and the presence of both hydroxy and methoxycarbonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypyrrolidin-1-ium-2-carboxylate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C[NH2+]1)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C[NH2+]1)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40216-83-9
Record name 4-Hydroxy-L-proline methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40216-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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